

Application Note: Synthesis and Purification of MUC5AC Motif Peptides

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Compound of Interest

Compound Name: MUC5AC motif peptide

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Introduction

Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein that is a primary component of the mucus layer in the respiratory and gastrointestinal tracts. Under normal physiological conditions, MUC5AC plays a crucial role in protecting epithelial surfaces from pathogens and physical damage. However, its overexpression is a hallmark of numerous muco-obstructive diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The synthesis of specific MUC5AC peptide motifs, such as the tandem repeat sequence GTTPSPVPTTSTTSAP, provides researchers with well-defined tools to study the structure-function relationships of MUC5AC, investigate its role in disease pathogenesis, and develop potential therapeutic interventions.

This application note provides detailed protocols for the chemical synthesis of **MUC5AC motif peptides** using Fmoc-based solid-phase peptide synthesis (SPPS), their purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by electrospray ionization mass spectrometry (ESI-MS).

Data Presentation

Synthesis and Purification Summary

The following table summarizes typical yields and purity levels obtained for the synthesis of the **MUC5AC motif peptide** GTTPSPVPTTSTTSAP.

Parameter	Value	Reference
Peptide Sequence	H-Gly-Thr-Thr-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr-Ser-Ala-Pro-OH	[1]
Molecular Formula	C63H104N16O26	[1]
Theoretical Molecular Weight	1501.58 Da	[1]
Synthesis Scale	40 μ mol	[2]
Crude Yield	Variable	[3]
Purity after RP-HPLC	>95%	[1][4][5]
Isolated Yield after Purification	36-55%	[4][5]

Mass Spectrometry Characterization

The identity and purity of the synthesized MUC5AC peptide are confirmed using electrospray ionization mass spectrometry (ESI-MS). The table below shows the expected ion peaks for the GTTPSPVPTTSTTSAP peptide.

Ion	Calculated m/z	Observed m/z (Example)
[M+H] ⁺	1502.59	1502.6
[M+2H] ²⁺	751.80	751.8
[M+Na] ⁺	1524.57	1524.6

Experimental Protocols

I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of MUC5AC Motif Peptide (GTTPSPVPTTSTTSAP)

This protocol describes the manual synthesis of the 16-amino acid **MUC5AC motif peptide** using Fmoc chemistry on a Rink Amide resin.[6][7][8][9]

Materials:

- Rink Amide MBHA resin (100-200 mesh)
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH, Fmoc-Ala-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
- Activation base: DIPEA (N,N-diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
- Solvents: DMF, DCM (dichloromethane), NMP (N-methyl-2-pyrrolidone)
- Washing solvent: DMF
- Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours at room temperature.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.[\[2\]](#)
 - Drain the solution and wash the resin thoroughly with DMF (5 times).

- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.[\[2\]](#)
 - To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
 - Wash the resin thoroughly with DMF (5 times).
- Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the sequence.
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
- Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the dried peptide-resin.
 - Gently agitate at room temperature for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

- Dry the crude peptide pellet under vacuum.
- Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using a preparative RP-HPLC system.^{[10][11][12][13]}

Materials and Equipment:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10 µm particle size, 250 x 22.5 mm)
- Solvent A: 0.1% TFA in HPLC-grade water
- Solvent B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Centrifuge the sample to remove any insoluble material.
- Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 10 mL/min.
- Gradient Elution:
 - Inject the peptide solution onto the column.
 - Elute the peptide using a linear gradient of 5% to 60% Solvent B over 40 minutes at a flow rate of 10 mL/min.^[2]
 - Monitor the elution profile at 214 nm and 280 nm.

- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.
- Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.

III. Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

The molecular weight of the purified peptide is confirmed by ESI-MS.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials and Equipment:

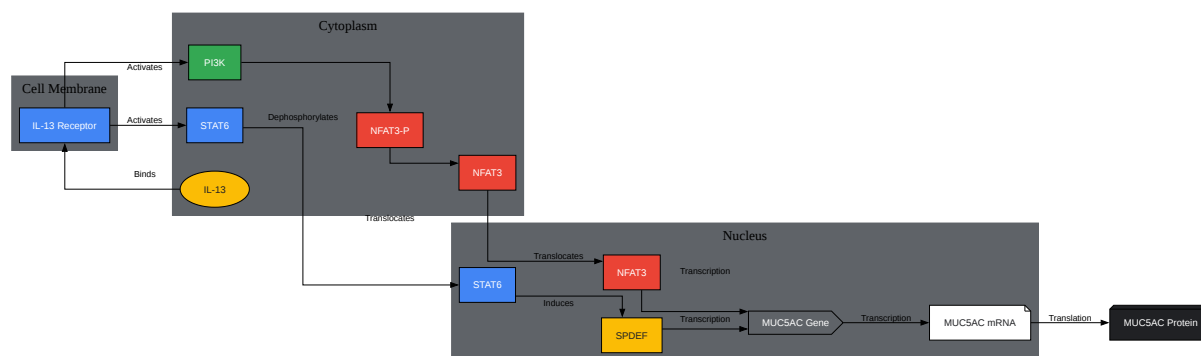
- Electrospray ionization mass spectrometer
- Solvent: 50% acetonitrile in water with 0.1% formic acid

Procedure:

- Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in the solvent.
- Mass Spectrometry Analysis: Infuse the sample into the ESI-MS.
- Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 400-2000).
- Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. Compare the experimental molecular weight with the theoretical molecular weight.

Visualizations

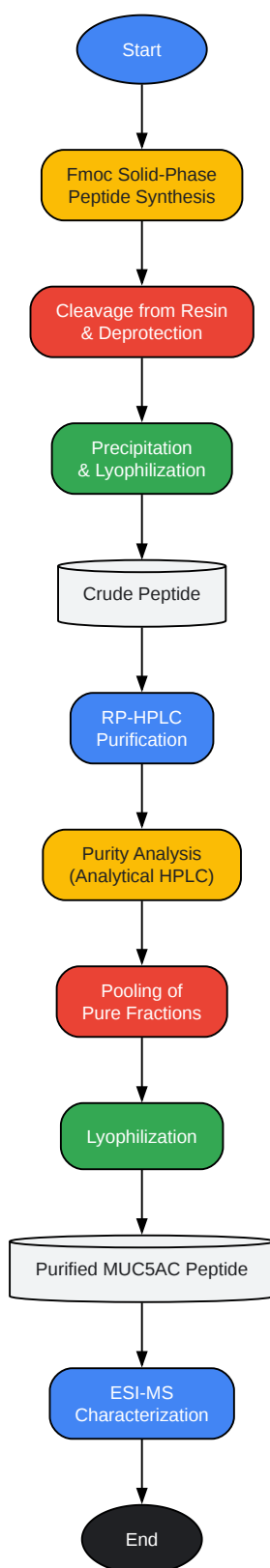
Signaling Pathway



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Caption: IL-13 signaling pathway leading to MUC5AC expression.[17][18][19]

Experimental Workflow



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Caption: Workflow for MUC5AC peptide synthesis and purification.

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